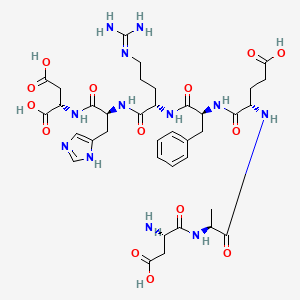

Human beta-amyloid protein 42 (1-7)

Description

Properties

CAS No. |

310901-06-5 |

|---|---|

Molecular Formula |

C40H57N13O15S |

Molecular Weight |

888.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42)/t18-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

DJWGOQYXTJDBQP-TUPPIJDUSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

DAEFRHD |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Human beta-amyloid protein 42 (1-7); Vanutide; |

Origin of Product |

United States |

Advanced Methodologies for Characterizing Human Beta Amyloid Protein 42 1 7 and Its Truncated Forms

Biomolecular Interaction Analysis

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time analysis of biomolecular interactions. bioradiations.com It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative data on association (k_a_) and dissociation (k_d_) rate constants, as well as the equilibrium dissociation constant (K_D_). bioradiations.comresearchgate.net This method is invaluable for characterizing the binding of Aβ fragments to various molecules, including antibodies, small molecule inhibitors, and other Aβ peptides. researchgate.netnih.govnih.gov

In the context of Aβ(1-7), SPR can be employed to study its interaction with specific antibodies. For instance, the crystal structure of the antibody 3D6 in complex with Aβ(1-7) revealed that the N-terminus of the peptide binds as a 3₁₀ helix. nih.gov SPR experiments can quantify the binding affinity and kinetics of such interactions. A typical experiment involves immobilizing an anti-Aβ antibody, such as 6E10, onto the sensor chip and then flowing different concentrations of the Aβ(1-7) fragment over the surface. bioradiations.com The resulting sensorgrams provide a detailed kinetic profile of the interaction.

The choice of analyte preparation and ligand immobilization can significantly influence the results and their interpretation. researchgate.net For example, studies have characterized the binding of monoclonal antibodies to both monomeric and fibrillar forms of Aβ, revealing differences in their biophysical interactions and binding kinetics. nih.gov One study showed that a particular antibody, IgG4.1, exhibited a weaker affinity for monomeric Aβ40 but a much higher affinity for its fibrillar form. nih.gov Such detailed kinetic information is crucial for the development of diagnostic and therapeutic antibodies targeting specific Aβ species.

| Analyte | Ligand | K_D (nM) | Reference |

| Monomeric Aβ40 | IgG4.1 | 512 | nih.gov |

| Fibrillar Aβ40 | IgG4.1 | 1.5 | nih.gov |

| Aβ(1-7) | 3D6 Fab | - | nih.gov |

| Aβ(1-40) fragment | 6E10 Monoclonal Antibody | - | bioradiations.com |

Interactive Data Table: This table summarizes key binding affinity data obtained from SPR studies on Aβ and its interactions.

Computational Approaches

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. mdpi.com This technique provides atomic-level insights into the conformational dynamics, folding, and aggregation of peptides like Aβ(1-7). tandfonline.complos.org MD simulations can complement experimental data by revealing transient states and detailed interaction mechanisms that are often difficult to capture experimentally. mdpi.complos.org

MD simulations have been extensively used to investigate the structural transitions of Aβ peptides. For example, simulations have shown that Aβ40 can form an α-helix structure which then converts to a β-hairpin, a conformation that promotes the formation of intermolecular β-sheets and subsequent oligomerization. nih.gov The presence of interfaces, such as lipid membranes or the air-water interface, can accelerate this aggregation process by increasing the local peptide concentration and influencing its conformation. nih.gov

Simulations have also been employed to study the interaction of Aβ peptides with potential inhibitors. By observing the binding dynamics at an atomic level, researchers can understand how these inhibitors interfere with peptide aggregation. plos.org For instance, simulations have revealed that both αB-crystallin and lysozyme (B549824) can bind to Aβ peptides and compete with inter-peptide interactions, thereby inhibiting aggregation. plos.org These computational studies are crucial for the rational design of new therapeutic agents against amyloid-related diseases. plos.org The insights gained from MD simulations help in understanding the structural heterogeneity of Aβ oligomers and their mechanisms of toxicity. nih.gov

| Simulation System | Key Finding | Reference |

| Aβ(16-22) at air-water interface | Interface promotes β-hairpin formation and oligomerization. | nih.gov |

| Aβ40 in bulk water vs. interface | Helix formation is more pronounced at the interface. | nih.gov |

| Aβ17-42 with αB-crystallin | Inhibitor binds to peptides, disrupting early aggregation. | plos.org |

| Aβ17-42 with lysozyme | Strong binding of inhibitor to Aβ monomers forms stable complexes. | plos.org |

Interactive Data Table: This table highlights key findings from MD simulation studies on Aβ fragments.

Homology Modeling and De Novo Structure Prediction

When experimental structures are unavailable, computational modeling techniques such as homology modeling and de novo structure prediction can provide valuable three-dimensional models of proteins and peptides.

Homology modeling relies on the principle that proteins with similar sequences adopt similar structures. If a homologous protein with a known structure (a template) exists, a model of the target protein, such as a fragment of the amyloid precursor protein (APP), can be built. For instance, the Aβ peptide structure has been modeled based on its homology to a segment of triosephosphate isomerase (TIM) that is known to form amyloid. oup.com The high degree of sequence homology in the APP between humans and monkeys has supported the use of primate models for studying β-amyloidosis. nih.govresearchgate.net

De novo structure prediction methods, such as Rosetta, aim to predict the protein structure from its amino acid sequence alone, without relying on a template. bakerlab.org These methods have been used to generate structural models for large protein families where no experimental structure is available. bakerlab.org While the accuracy can be limited, these models provide the only available tertiary structure information for a significant portion of sequenced proteins. bakerlab.org In the context of amyloid research, de novo design has been used to create miniproteins that can cap the growing ends of amyloid fibrils, thereby inhibiting their aggregation and seeding. nih.gov These designed proteins show high specificity for their target amyloid protein. nih.gov

| Modeling Approach | Target | Key Insight | Reference |

| Homology Modeling | Aβ peptide | Modeled based on homology to a fragment of triosephosphate isomerase. | oup.com |

| Homology Modeling | Cynomolgus Monkey βAPP | Highly homologous to human βAPP, supporting its use as an animal model. | nih.govresearchgate.net |

| De Novo Design | Miniprotein inhibitors | Designed proteins specifically cap and inhibit the growth of Aβ, tau, and α-synuclein fibrils. | nih.gov |

Interactive Data Table: This table summarizes applications of homology modeling and de novo structure prediction in amyloid research.

Biochemical and Cell-Based Assays (General Principles)

Thioflavin T (ThT) Fluorescence Assays for Aggregation Kinetics

Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid fibrils. tandfonline.comscispace.com Upon binding to the cross-β-sheet structure characteristic of amyloid fibrils, ThT exhibits a significant increase in fluorescence intensity and a blue shift in its emission spectrum. tandfonline.comnih.gov This property makes ThT an excellent tool for monitoring the kinetics of amyloid fibril formation in vitro. nih.govmdpi.com

A typical ThT assay involves incubating the Aβ peptide under conditions that promote aggregation, with the addition of ThT. The fluorescence is monitored over time, generating a sigmoidal curve that reflects the different phases of fibril formation: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). mdpi.com

It is important to note that the concentration of ThT can influence the aggregation kinetics and the fluorescence signal. nih.govroyalsocietypublishing.org Studies have shown that for several amyloidogenic proteins, the maximal fluorescence is observed at ThT concentrations of 20–50 µM, and at concentrations of 20 µM or lower, ThT has minimal effect on the aggregation process itself. nih.govroyalsocietypublishing.org However, the presence of certain exogenous compounds, such as some polyphenols, can interfere with the ThT assay, leading to biased results. scispace.com Therefore, careful optimization and validation are necessary when using this assay, often in conjunction with other techniques like dynamic light scattering or electron microscopy, to ensure accurate interpretation of aggregation kinetics. mdpi.com

| Parameter | Recommended Condition/Observation | Reference |

| Optimal ThT Concentration | 20-50 µM for maximal fluorescence signal. | nih.govroyalsocietypublishing.org |

| ThT Concentration with Minimal Effect on Aggregation | ≤ 20 µM | nih.govroyalsocietypublishing.org |

| Excitation Wavelength | ~450 nm | nih.gov |

| Emission Wavelength (Bound) | ~482 nm | nih.gov |

Interactive Data Table: This table provides key parameters for conducting Thioflavin T fluorescence assays.

Immunoprecipitation and Western Blotting for Detection and Association Studies

Immunoprecipitation (IP) coupled with Western blotting (WB) is a cornerstone technique for identifying specific proteins and their interaction partners from complex biological mixtures like brain homogenates or cerebrospinal fluid (CSF). plos.orgplos.orgnih.gov This method relies on the high specificity of antibodies to capture and detect target proteins, even at low concentrations.

For the detection of Aβ(1-7), the process involves using a specific antibody that recognizes an epitope within this N-terminal sequence. nih.govoup.com For instance, the monoclonal antibody JRFAβN/25 is designed to recognize the N-terminal 1–7 amino acids of human Aβ and can be used as a detection antibody in sandwich ELISA setups, a technique related to IP/WB. nih.gov Similarly, other antibodies like 6E10 (recognizing Aβ residues 1-17) and DE2B4 (recognizing Aβ residues 1-17) are used to detect N-terminal fragments, although their specificity is not exclusive to the 1-7 fragment. plos.orgoup.combio-rad-antibodies.com

The general workflow for immunoprecipitation and Western blotting involves:

Lysate Preparation : Biological samples (e.g., brain tissue, CSF) are homogenized in a lysis buffer to solubilize proteins. frontiersin.org

Immunoprecipitation : An antibody specific to the Aβ(1-7) sequence is added to the lysate. This antibody binds to the target peptide. Then, Protein A or Protein G beads are added, which bind to the antibody, forming a solid-phase complex. nih.gov

Washing and Elution : The beads are washed to remove non-specifically bound proteins. The captured protein is then eluted from the beads. frontiersin.org

Western Blotting : The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody (which can be the same as the IP antibody or a different one recognizing the target) followed by a secondary, enzyme-linked antibody for visualization. plos.org

This combination is particularly powerful for "pull-down" assays to study the association of Aβ(1-7) with other proteins. By immunoprecipitating Aβ(1-7) and then using mass spectrometry or Western blotting to identify co-precipitated proteins, researchers can uncover potential binding partners and gain insight into the fragment's physiological or pathological roles.

| Antibody | Specificity (Epitope) | Application Example | Reference |

|---|---|---|---|

| JRFAβN/25 | Human Aβ (1-7) | Detection antibody in sandwich ELISA for Aβ quantification. | nih.gov |

| Bapineuzumab (murine precursor 3D6) | N-terminal 5 residues of Aβ | Binds fibrillar and soluble Aβ; induces microglial phagocytosis. | nih.gov |

| DE2B4 | Aβ (1-17) | Detection of extracellular Aβ in senile plaques and vessel amyloid. | bio-rad-antibodies.com |

| 6E10 | Aβ (1-17) | Used in Western blots to detect Aβ fibrils after immunoprecipitation. | plos.org |

High-Performance Liquid Chromatography (HPLC) for Purification and Characterization

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and analytical characterization of peptides like Aβ(1-7). nih.govyoutube.com It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Reverse-phase HPLC (RP-HPLC) is the most common mode used for Aβ peptides due to their hydrophobic nature. frontiersin.orgnih.gov

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (like acetonitrile) concentration. frontiersin.orgmdpi.com Shorter, more hydrophilic peptides like Aβ(1-7) will elute earlier than longer, more hydrophobic fragments such as Aβ(1-42). This difference in retention time allows for effective separation and purification.

Key considerations for HPLC analysis of Aβ fragments include:

Column Choice : C18 and C4 columns are frequently used for Aβ peptide separation. frontiersin.org While C18 is standard for many peptides, the hydrophobicity of longer Aβ fragments can lead to better results on C4 or C8 columns. nih.govfrontiersin.org For shorter fragments like Aβ(1-7), C18 provides excellent resolution. nih.gov

Mobile Phase : The mobile phase typically consists of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) or ammonium (B1175870) hydroxide. frontiersin.orgmdpi.com The choice of additive can significantly impact peak shape and peptide recovery. Basic mobile phases (e.g., using ammonium hydroxide) have been shown to improve the recovery of hydrophobic Aβ peptides that may aggregate under acidic conditions. nih.govnih.gov

Detection : Peptides are typically detected by their absorbance at wavelengths of 214 nm (peptide bond) and 280 nm (aromatic residues). youtube.com

Following purification by HPLC, the identity and purity of the Aβ(1-7) fragment can be confirmed by mass spectrometry (MS), a technique often coupled directly with HPLC (LC-MS). nih.gov This provides a precise molecular weight, confirming the primary sequence of the purified peptide.

| Parameter | Description | Common Conditions for Aβ Peptides | Reference |

|---|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | frontiersin.org |

| Stationary Phase (Column) | Porous silica (B1680970) particles with bonded alkyl chains. | C18, C8, C4 (e.g., Waters Xterra C8, Vydac C4, Phenomenex Jupiter C4) | nih.govfrontiersin.org |

| Mobile Phase A | Aqueous solvent. | Water with 0.1% Trifluoroacetic Acid (TFA) or 10-20 mM Ammonium Hydroxide (NH₄OH). | frontiersin.orgmdpi.comnih.gov |

| Mobile Phase B | Organic solvent for elution. | Acetonitrile with 0.1% TFA or with NH₄OH. | frontiersin.orgmdpi.com |

| Gradient | Increasing concentration of Mobile Phase B over time. | Linear gradient, e.g., 0-60% B over 30-60 minutes. | frontiersin.orgmdpi.com |

| Detection | UV Absorbance. | 214 nm (peptide bonds) and 280 nm (aromatic side chains). | youtube.com |

Challenges and Future Directions in Research on Human Beta Amyloid Protein 42 1 7 and N Truncated Species

Addressing Structural Heterogeneity and Polymorphism of Aggregates

A major hurdle in studying Aβ peptides, including truncated forms, is the inherent structural diversity of their aggregates. nih.govbiorxiv.org These peptides can assemble into a wide range of structures, from small soluble oligomers to large, insoluble fibrils, each with potentially different biological activities and toxicities. biorxiv.orgpnas.org

Key Challenges:

Polymorphism: Amyloid fibrils formed from the same peptide can exhibit different morphologies, a phenomenon known as polymorphism. nih.govpnas.org This structural variability arises from differences in the number and arrangement of protofilaments, as well as variations in the conformation of the peptide itself. nih.gov This makes it difficult to pinpoint a single toxic structure.

Heterogeneity in Early Aggregates: Early-stage aggregates, such as oligomers and protofibrils, are particularly heterogeneous and are now considered by many to be the primary neurotoxic species in AD. biorxiv.org Their transient and varied nature makes them challenging to isolate and structurally characterize. pnas.org

Influence of N-terminal Truncations: N-terminal deletions have been shown to enhance the aggregation of Aβ peptides. nih.gov The specific truncation, such as the removal of the first few amino acids, can influence the resulting aggregate structure and its stability. pnas.org For instance, the flexible N-terminal region of Aβ is known to play a role in triggering or accelerating fibrillation. elifesciences.org

Future Research Directions:

Advanced Structural Biology Techniques: Continued development and application of high-resolution structural methods like cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) are crucial for visualizing the atomic details of different aggregate polymorphs.

In Situ and In Vivo Structural Studies: Characterizing the structure of Aβ aggregates directly within the complex environment of the brain is a critical next step. This will help to understand which structures are most relevant to the disease process, as synthetic fibrils may not fully replicate the structure and toxicity of brain-derived aggregates. nih.gov

Computational Modeling: Molecular dynamics simulations can provide valuable insights into the dynamic processes of aggregation and the structural transitions between different polymorphic forms, helping to explain the energetic landscape of Aβ assembly. researchgate.net

Elucidating Specific Biological Roles of Aβ(1-7) versus Other Truncated Forms

While it is established that a variety of N-terminally truncated Aβ peptides exist in the brains of individuals with AD, the specific biological roles of each species, including the short Aβ(1-7) fragment, are not yet fully understood. nih.govexonpublications.com Distinguishing the functions and toxicities of these different forms is essential for developing targeted therapies.

Key Challenges:

Abundance and Detection: N-truncated species can constitute a significant portion of the total Aβ in the aged human brain. exonpublications.com However, their relative abundance can vary, and detecting specific short fragments like Aβ(1-7) can be challenging due to a lack of specific antibodies and the presence of numerous other Aβ variants. mdpi.com

Differential Toxicity: Studies have shown that different N-truncated peptides can have varying degrees of neurotoxicity. nih.gov For example, some N-terminally truncated Aβx-42 peptides have demonstrated enhanced neurotoxicity compared to the full-length Aβ1-42. nih.gov The specific contribution of Aβ(1-7) to this toxicity profile needs to be clarified.

Distinct Aggregation Propensities: N-terminal deletions can significantly impact the aggregation kinetics of Aβ peptides. nih.gov Some truncated forms, like Aβ4-42, have been shown to rapidly form stable aggregates. nih.gov Understanding how the (1-7) fragment influences aggregation, either on its own or in combination with other Aβ species, is a key area for investigation.

Future Research Directions:

Development of Specific Probes: The creation of highly specific antibodies and other molecular probes that can distinguish between Aβ(1-7) and other N-truncated forms is a critical need for accurately quantifying their levels and localizing them within the brain. exonpublications.com

Comparative Functional Studies: In vitro and in vivo studies directly comparing the biological effects of Aβ(1-7) with other prominent truncated species, such as Aβ4-42 and pyroglutamated forms, will be necessary to delineate their specific roles in neurodegeneration.

Interaction Studies: Investigating how Aβ(1-7) interacts with other Aβ peptides, as well as with cell membranes and receptors, will provide insights into its potential mechanisms of action and whether it modulates the toxicity of other Aβ species.

Development of Advanced Analytical Techniques for Low-Abundance and Transient Species

A major limitation in the study of Aβ peptides, particularly short and transient species like Aβ(1-7), is the difficulty in detecting and quantifying them accurately. These molecules are often present at low concentrations and can be fleeting in nature, making them elusive to conventional analytical methods.

Key Challenges:

Low Abundance: Short Aβ fragments and early-stage oligomers are often present in much lower concentrations than the more abundant full-length peptides and mature fibrils, making them difficult to detect.

Transient Nature: The dynamic and unstable nature of monomeric and oligomeric Aβ species means they can rapidly convert into other forms, making their capture and analysis challenging. nih.gov

Complex Biological Matrix: The presence of numerous other proteins and molecules in biological samples like cerebrospinal fluid (CSF) and brain tissue can interfere with the detection of specific Aβ peptides.

Future Research Directions:

High-Sensitivity Mass Spectrometry: Further advancements in mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI) and surface-enhanced laser desorption/ionization (SELDI), will be crucial for the sensitive and specific detection of low-abundance Aβ species. exonpublications.com

Novel Immunoassays: The development of ultrasensitive immunoassays, potentially using single-molecule detection technologies, will enable more accurate quantification of specific truncated Aβ peptides in clinical samples.

Microfluidic and Nanopore Technologies: These emerging technologies offer the potential for high-throughput analysis of single molecules and may provide new ways to characterize the size, charge, and conformation of transient Aβ species.

Integration of Multimodal Data for Comprehensive Understanding

To gain a holistic understanding of the role of Aβ(1-7) and other N-truncated species in Alzheimer's disease, it is essential to integrate data from various sources. arxiv.org This includes biochemical data on peptide structure and aggregation, cellular data on toxicity and biological pathways, and clinical data from patients.

Key Challenges:

Data Complexity: The data generated from different analytical modalities (e.g., imaging, proteomics, genomics, cognitive tests) are often complex, high-dimensional, and heterogeneous. nih.gov

Bridging Scales: Integrating data from the molecular level (e.g., peptide structure) to the systems level (e.g., brain network connectivity and cognitive function) is a significant challenge. unica.it

Handling Missing Data: Clinical and research datasets are often incomplete, which can complicate integrative analyses. nih.gov

Future Research Directions:

Advanced Computational and Machine Learning Models: The use of sophisticated algorithms, including machine learning and artificial intelligence, will be necessary to identify meaningful patterns and correlations within large, multimodal datasets. arxiv.org

Systems Biology Approaches: Applying systems biology frameworks will help to model the complex interplay between different Aβ species, genetic risk factors, and cellular pathways that contribute to AD pathogenesis.

Longitudinal Studies: Integrating multimodal data from longitudinal studies of individuals at different stages of AD will be critical for understanding the temporal evolution of Aβ pathology and its relationship to cognitive decline. unica.it

Compound Names Mentioned in the Article

Q & A

Q. What experimental protocols ensure reliable preparation of monomeric Aβ42 for aggregation studies?

Aβ42 is highly aggregation-prone, and pre-aggregate-free preparation is critical. Methods include:

- Size Exclusion Chromatography (SEC) : Separates monomeric Aβ42 from oligomers/fibrils .

- Sonication in hexafluoroisopropanol (HFIP) : Dissolves aggregates, followed by lyophilization and reconstitution in volatile buffers (e.g., NH₄OH) .

- Batch-specific solubility testing : Refer to Certificates of Analysis (CoA) for solubility data, as aggregation propensity varies between batches .

Q. How can researchers validate antibody specificity for Aβ42 (1-7) epitopes in immunohistochemistry or Western blotting?

Epitope mapping and cross-reactivity testing are essential. For example:

| Clone | Epitope Specificity | Reactivity with Aβ42 | Reactivity with Aβ40 |

|---|---|---|---|

| 6E8 | 1-7 | + | + |

| 25G13 | 33-42 | + | - |

- Use 6E8 for detecting Aβ42 (1-7), but confirm specificity via peptide blocking assays or mass spectrometry .

Q. What are the key considerations for designing in vitro assays to study Aβ42-induced neurotoxicity?

- Aggregation state : Monomeric vs. oligomeric Aβ42 exhibit distinct toxicity profiles. Pre-aggregate removal (via SEC) is critical for controlled oligomerization .

- Cell models : Use primary neurons or SH-SY5Y cells expressing APPsw mutations to mimic Aβ42 overproduction .

- Endpoint assays : Measure ROS production (e.g., via NOX2 activation ) or caspase-3 activation for apoptosis .

Advanced Research Questions

Q. How can structural heterogeneity in Aβ42 fibrils be resolved to reconcile conflicting cryo-EM data?

- Multi-technique approaches : Combine cryo-EM with solid-state NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to resolve polymorphic fibril structures .

- Mutagenesis studies : Introduce site-specific mutations (e.g., E22G) to stabilize specific fibril conformations .

- Database cross-referencing : Validate structural models against PDB entries (e.g., 2NAO) and meta-analyze literature for consensus motifs .

Q. What experimental strategies address contradictions between Aβ42 oligomer toxicity and fibril pathogenicity in Alzheimer’s disease models?

- Temporal profiling : Track oligomer-to-fibril transitions using thioflavin T (for fibrils) and conformation-specific antibodies (e.g., A11 for oligomers) .

- Transgenic models : Compare outcomes in C. elegans expressing Aβ42 alone vs. co-expressed with transthyretin (to inhibit fibrillization) .

- In vivo imaging : Use curcumin-based fluorochromes to detect retinal Aβ42 aggregates as early biomarkers, correlating with brain pathology .

Q. How can researchers optimize gamma-secretase modulation to reduce Aβ42 production without impairing Notch signaling?

- Substrate-selective inhibitors : Develop compounds targeting APP cleavage (e.g., GSM-1) while sparing Notch processing .

- Alpha-secretase enhancers : Use phorbol esters or ADAM10 activators to shift APP processing toward non-amyloidogenic pathways .

- Proteomic profiling : Quantify Aβ40/Aβ42 ratios and soluble APPα (sAPPα) in CSF or cell supernatants via HTRF or ELISA .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.